tert-Butyl 3-(1-(((benzyloxy)carbonyl)amino)-2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Overview
Description
tert-Butyl 3-(1-(((benzyloxy)carbonyl)amino)-2-methoxy-2-oxoethyl)azetidine-1-carboxylate is a complex organic molecule featuring an azetidine core, a four-membered nitrogen-containing ring. This compound finds utility in various synthetic and research contexts due to its distinct structural features and reactivity profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-(((benzyloxy)carbonyl)amino)-2-methoxy-2-oxoethyl)azetidine-1-carboxylate typically involves multiple steps:
Formation of the azetidine ring: : This is generally achieved through cyclization reactions. One common approach uses an intramolecular reaction involving a suitable amine and an electrophile.
Protection of amine groups: : Often, the amino group is protected using benzyloxycarbonyl (Cbz) protecting groups to prevent undesired side reactions.
Introduction of the methoxy group: : This can be done using methylation reactions, often employing reagents like methyl iodide.
Attachment of the tert-butyl carboxylate group:
Industrial Production Methods: While the laboratory-scale synthesis of this compound is well-documented, industrial-scale production may require optimization of reaction conditions to ensure higher yields and purity. This often involves using continuous flow reactors, optimizing temperature and pressure conditions, and employing efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(1-(((benzyloxy)carbonyl)amino)-2-methoxy-2-oxoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: : Nucleophilic substitution at the azetidine nitrogen or other positions.
Oxidation and reduction: : Redox reactions to alter the oxidation states of different functional groups.
Hydrolysis: : The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: : Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis with sodium hydroxide (NaOH).
Substitution reactions can yield various derivatives with altered functional groups.
Oxidation reactions can lead to the formation of carboxylic acids or ketones.
Reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules, especially in the field of medicinal chemistry where azetidine derivatives are of significant interest.
Biology: Biologically, azetidine derivatives have been studied for their potential bioactivity, including antibacterial and antiviral properties.
Medicine: In medicine, compounds with similar structures are explored for their potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Industrial applications might include the synthesis of fine chemicals and as building blocks for the production of pharmaceuticals.
Mechanism of Action
The mechanism by which tert-Butyl 3-(1-(((benzyloxy)carbonyl)amino)-2-methoxy-2-oxoethyl)azetidine-1-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. Its structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The azetidine ring and its substituents can form various interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds:
Azetidine-2-carboxylic acid: : Another azetidine derivative with different substituents.
tert-Butyl N-(1-azetidinyl)carbamate: : Features the azetidine ring with different functional groups.
Uniqueness: What sets tert-Butyl 3-(1-(((benzyloxy)carbonyl)amino)-2-methoxy-2-oxoethyl)azetidine-1-carboxylate apart is its specific combination of protecting groups and substituents, making it particularly valuable in synthetic applications where selective reactions are required.
There you have it! This deep dive into this compound illustrates its multifaceted roles in scientific research and industry. What piques your interest the most about this compound?
Properties
IUPAC Name |
tert-butyl 3-[2-methoxy-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)21-10-14(11-21)15(16(22)25-4)20-17(23)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXGNGBRRBUXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601110167 | |
Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-[[(phenylmethoxy)carbonyl]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601110167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620451-40-2 | |
Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-[[(phenylmethoxy)carbonyl]amino]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620451-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-[[(phenylmethoxy)carbonyl]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601110167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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